N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a complex organic compound featuring pyrazole rings, which are known for their diverse pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metals that have potential catalytic properties.
Biology: Its biological activity has been explored in studies related to antileishmanial and antimalarial properties.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting various diseases.
Industry: It may find use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylpyrazole phosphate (DMPP): Used in agriculture to reduce nitrous oxide emissions and maintain soil ammonium levels.
2-(3,5-Dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA): Also used for similar agricultural applications.
Pyrazole-based ligands: These ligands are used in catalysis and material science.
Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide stands out due to its complex structure and potential multifaceted applications. Its ability to form stable complexes with metals and its biological activity make it a valuable compound in both research and industry.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-13-17(3)25(23-15)12-11-22-21(27)10-7-19-5-8-20(9-6-19)26-18(4)14-16(2)24-26/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXLTYMFVVJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCC2=CC=C(C=C2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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